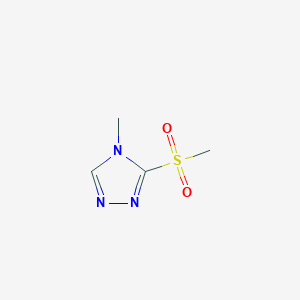
3-methanesulfonyl-4-methyl-4H-1,2,4-triazole
説明
3-Methanesulfonyl-4-methyl-4H-1,2,4-triazole, also known as MMT, is an organic compound with a molecular formula of C4H5N3OS. It is a derivative of the triazole family of compounds, which are characterized by a five-membered ring containing three nitrogen atoms. MMT is a versatile compound that has a wide range of applications in the scientific research field. It is used in a variety of biochemical and physiological studies, as well as in the synthesis of pharmaceuticals and other organic compounds.
科学的研究の応用
3-methanesulfonyl-4-methyl-4H-1,2,4-triazole has a variety of applications in scientific research. It is commonly used as a catalyst in organic synthesis, as well as in the synthesis of pharmaceuticals and other organic compounds. It is also used in the study of enzyme kinetics, as well as in the study of the structure and function of proteins. Additionally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole is used in the study of the mechanisms of drug action and toxicity.
作用機序
The mechanism of action of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole is not well understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Additionally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole has been shown to inhibit the activity of certain proteins, such as cyclooxygenase, which are involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
3-methanesulfonyl-4-methyl-4H-1,2,4-triazole has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Additionally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole has been shown to inhibit the activity of certain proteins, such as cyclooxygenase, which are involved in the synthesis of prostaglandins. In addition, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole has been shown to modulate the expression of certain genes involved in the regulation of cell cycle progression and apoptosis.
実験室実験の利点と制限
The use of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis methods are relatively straightforward. Additionally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole is a versatile compound that can be used in a variety of biochemical and physiological studies. However, there are some limitations to the use of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole in laboratory experiments. It has been shown to be toxic to certain cells, and it can be difficult to control the concentration of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole in a solution. Additionally, the mechanism of action of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole is not well understood, making it difficult to predict its effects in a given experiment.
将来の方向性
The use of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential direction is the use of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole as a tool to study the mechanisms of drug action and toxicity. Additionally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole could be used to study the effects of certain drugs on the expression of genes involved in the regulation of cell cycle progression and apoptosis. Additionally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole could be used to study the structure and function of proteins, as well as to study the effects of certain compounds on the activity of enzymes. Finally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole could be used in the development of new pharmaceuticals and other organic compounds.
特性
IUPAC Name |
4-methyl-3-methylsulfonyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c1-7-3-5-6-4(7)10(2,8)9/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMWUFZQDSJIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methanesulfonyl-4-methyl-4H-1,2,4-triazole | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

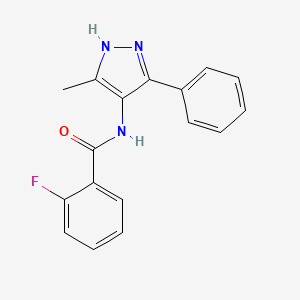
![2H,4H,5H,6H-cyclopenta[c]pyrrole](/img/structure/B6613493.png)
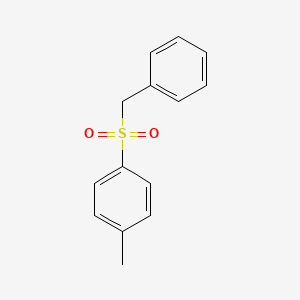
![1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6613500.png)
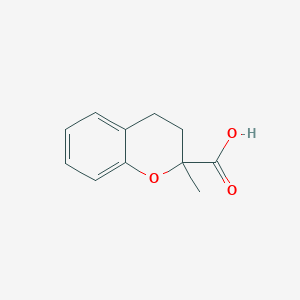

![2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid](/img/structure/B6613512.png)


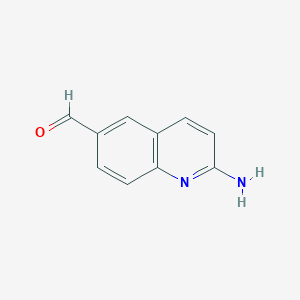
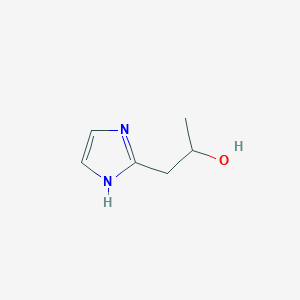
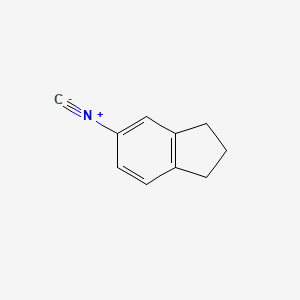
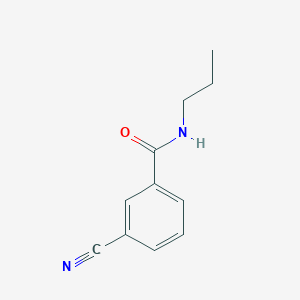
![7-[(octyloxy)methoxy]-3H-phenoxazin-3-one](/img/structure/B6613556.png)